2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 370.21 g/mol. This compound belongs to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline moiety. The hydroiodide form indicates that the compound is combined with hydroiodic acid, enhancing its solubility and stability in certain applications. The structure features a benzyl group and a methyl group attached to the quinazolinone core, contributing to its unique chemical properties and potential biological activities.
The reactivity of 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide can be explored through various chemical transformations:
Research has indicated that quinazolinone derivatives exhibit a range of biological activities, including:
Several methods have been developed for synthesizing 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide:
2-Benzyl-1-methylquinazolin-4(1H)-one hydroiodide has potential applications in various fields:
Studies exploring the interactions of 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide with biological macromolecules (such as proteins and nucleic acids) could provide insights into its mechanism of action. For instance:
Several compounds share structural similarities with 2-benzyl-1-methylquinazolin-4(1H)-one hydroiodide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolin-4(1H)-one | Lacks benzyl substituent | Moderate antibacterial activity |
| 2-Benzylquinazolin-4(3H)-one | Similar core but different substitution | Potential anticancer properties |
| 3-(Phenylmethyl)quinazolin-4(3H)-one | Different substituent position | Exhibits anti-inflammatory effects |
| 2-Benzyl-3-hydroxyquinazolin-4(1H)-one | Hydroxy group at position 3 | Enhanced antimicrobial activity |
Uniqueness of 2-Benzyl-1-methylquinazolin-4(1H)-one Hydroiodide:
This compound's unique combination of a methyl group at position 1 and a benzyl group at position 2 distinguishes it from other derivatives, potentially influencing its biological activity and reactivity patterns. Its hydroiodide form further enhances its solubility and stability compared to related compounds.